molecular formula C22H14N2S B2972248 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline CAS No. 42039-61-2

4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline

Cat. No. B2972248
CAS RN: 42039-61-2
M. Wt: 338.43
InChI Key: OCFQXQSFHNMAIW-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazoles are important heterocyclic compounds that have been studied extensively due to their wide range of biological activities1. However, specific information about this compound is not readily available in the search results.



Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenols with aldehydes, ketones, acids, or acyl chlorides1. Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials1. However, the specific synthesis process for “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” is not provided in the search results.



Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” is not directly provided in the search results. However, benzothiazoles generally consist of a benzene ring fused to a thiazole ring1.



Chemical Reactions Analysis

Benzothiazoles can participate in various chemical reactions. For instance, they can undergo condensation reactions with aldehydes in the presence of iodine2. They can also react with 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system2. However, the specific chemical reactions involving “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” are not provided in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” are not provided in the search results.


Safety And Hazards

The safety and hazards associated with “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” are not provided in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

Benzothiazoles have been the subject of extensive research due to their wide range of biological activities1. Future research may focus on the synthesis of new benzothiazole derivatives and the exploration of their biological activities. However, specific future directions for “4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline” are not provided in the search results.


properties

IUPAC Name

2-(2-phenylquinolin-4-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2S/c1-2-8-15(9-3-1)20-14-17(16-10-4-5-11-18(16)23-20)22-24-19-12-6-7-13-21(19)25-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQXQSFHNMAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylquinolin-4-yl)benzo[d]thiazole

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